5-bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide
Description
5-Bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core fused with a furan-2-carboxamide group and a bromine substituent. Its structure combines nitrogen- and oxygen-containing heterocycles, which are common in bioactive molecules. The pyrido[1,2-a]pyrimidine scaffold is known for its planar, aromatic system that facilitates interactions with biological targets such as enzymes or nucleic acids .
This compound is hypothesized to inhibit kinases or other signaling proteins, making it a candidate for anticancer or antimicrobial drug development . However, its exact mechanism of action remains under investigation.
Properties
IUPAC Name |
5-bromo-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c1-8-12(17-13(19)9-5-6-10(15)21-9)14(20)18-7-3-2-4-11(18)16-8/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSDHPMGLUFQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares 5-bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide (hereafter referred to as Compound A ) with structurally related analogs. Key differences lie in substituent groups, core modifications, and biological activities.
Structural Analogues with Pyrido[1,2-a]Pyrimidine Cores
| Compound Name | Key Structural Features | Biological Activity/Properties |
|---|---|---|
| Compound A | - Bromine at furan-5 position - 2-Methyl group on pyrido-pyrimidine core |
Potential kinase inhibition; hypothesized anticancer/antimicrobial activity |
| 4-Methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide | - Benzamide group replaces furan-carboxamide - Methyl substituent on benzene |
Antimicrobial and anticancer activity due to benzamide’s lipophilicity |
| N-(4-Bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | - Bromine on phenyl ring (vs. furan) - Additional methyl groups on phenyl |
Enhanced steric hindrance; potential for selective protein interactions |
| 2-Ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide | - Ethoxy group on benzene ring - No halogen substituents |
Improved solubility compared to halogenated analogs; moderate bioactivity |
Key Observations :
- Carboxamide Variations : Furan-carboxamide in Compound A introduces a rigid, planar structure, whereas benzamide derivatives (e.g., 4-methyl-N-{...}benzamide) enhance lipophilicity, aiding membrane permeability .
Heterocyclic Modifications Beyond Pyrido[1,2-a]Pyrimidine
| Compound Name | Core Structure Modifications | Biological Activity/Properties |
|---|---|---|
| N-[2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide | - Imidazo[1,2-a]pyrimidine core replaces pyrido-pyrimidine | Strong kinase inhibition (e.g., c-KIT), validated in cancer models |
| 5-Bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide | - Thiazolo[3,2-a]pyrimidine core - Additional methyl groups |
Anti-inflammatory and analgesic effects due to thiazole’s sulfur atom |
| N-(5-Chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | - Furo[3,2-b]pyridine core - Chloro and methoxy substituents |
Enhanced metabolic stability; activity in neurological disorders |
Key Observations :
- Core Flexibility : Imidazo- and thiazolo-pyrimidine cores (e.g., thiazolo[3,2-a]pyrimidine) introduce sulfur or additional nitrogen atoms, altering electronic properties and target selectivity compared to Compound A .
Key Observations :
- Bromine’s Impact: Compound A’s bromine increases molecular weight and synthetic complexity compared to non-halogenated analogs.
- Solubility Trade-offs : Higher LogP values in halogenated derivatives suggest reduced aqueous solubility, which may limit bioavailability .
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